4-Chlorobenzoic anhydride

Catalog No.
S521380
CAS No.
790-41-0
M.F
C14H8Cl2O3
M. Wt
295.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzoic anhydride

CAS Number

790-41-0

Product Name

4-Chlorobenzoic anhydride

IUPAC Name

(4-chlorobenzoyl) 4-chlorobenzoate

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

InChI

InChI=1S/C14H8Cl2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H

InChI Key

MWUSAETYTBNPDG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)Cl)Cl

solubility

Soluble in DMSO

Synonyms

Bis(4-chlorobenzoic) anhydride; AI3-14648; AI314648; AI3 14648

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)Cl)Cl

The exact mass of the compound 4-Chlorobenzoic anhydride is 293.985 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fatty Acid Esterification:

One of the primary uses of 4-Chlorobenzoic anhydride is in the conversion of fatty acids to their corresponding esters. This reaction offers an efficient method for derivatizing fatty acids, making them more soluble in organic solvents and easier to analyze using techniques like chromatography and spectroscopy. The esterification process involves reacting the fatty acid with 4-Chlorobenzoic anhydride in the presence of a catalyst and an organic solvent.

Source

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4-Chlorobenzoic anhydride is an organic compound with the molecular formula C₁₄H₈Cl₂O₃. It is characterized by its white crystalline appearance and is soluble in various organic solvents. The compound is derived from 4-chlorobenzoic acid through the removal of water between two molecules of the acid, forming the anhydride .

4-Chlorobenzoic anhydride is a corrosive and irritant compound. It can cause skin, eye, and respiratory tract irritation upon contact or inhalation.

  • Safety Data Sheet (SDS): It's crucial to consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures before working with 4-chlorobenzoic anhydride.
Typical of anhydrides:

  • Hydrolysis: Reacts with water to yield two molecules of 4-chlorobenzoic acid.

C14H8Cl2O3+H2O2C7H4ClO2\text{C}_{14}\text{H}_8\text{Cl}_2\text{O}_3+\text{H}_2\text{O}\rightarrow 2\text{C}_{7}\text{H}_4\text{Cl}\text{O}_2

  • Reaction with Alcohols: Forms esters when reacted with alcohols.

C14H8Cl2O3+R OHC14H8Cl2O2R+RCOOH\text{C}_{14}\text{H}_8\text{Cl}_2\text{O}_3+\text{R OH}\rightarrow \text{C}_{14}\text{H}_8\text{Cl}_2\text{O}_2\text{R}+\text{RCOOH}

  • Reaction with Amines: Converts to amides upon reaction with amines.

C14H8Cl2O3+R NH2C14H8ClO2R+RCOOH\text{C}_{14}\text{H}_8\text{Cl}_2\text{O}_3+\text{R NH}_2\rightarrow \text{C}_{14}\text{H}_8\text{Cl}\text{O}_2\text{R}+\text{RCOOH}

These reactions are facilitated by nucleophilic acyl substitution mechanisms, where the nucleophile attacks the electrophilic carbonyl carbon, leading to various derivatives .

The synthesis of 4-chlorobenzoic anhydride typically involves:

  • Dehydration of 4-Chlorobenzoic Acid: This can be achieved by heating 4-chlorobenzoic acid under controlled conditions to remove water.
  • Refluxing with Thionyl Chloride: Another method involves refluxing 4-chlorobenzoic acid with thionyl chloride to produce the corresponding acid chloride, which can then undergo further reactions to yield the anhydride .
  • Sulfonylchlorination: In some cases, sulfonylchlorination can be employed as a precursor step before forming the anhydride .

4-Chlorobenzoic anhydride finds applications in various fields:

  • Organic Synthesis: Serves as a reagent for synthesizing esters and amides.
  • Pharmaceuticals: Utilized in drug development due to its reactivity and ability to modify biological molecules.
  • Industrial Chemistry: Employed in the production of dyes and pigments.

Interaction studies involving 4-chlorobenzoic anhydride focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate the mechanisms of nucleophilic acyl substitution and its implications for synthetic chemistry. Additionally, research into its degradation pathways indicates that it can be broken down by specific bacterial strains, highlighting its environmental interactions .

Several compounds share structural or functional similarities with 4-chlorobenzoic anhydride. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Features
4-Chlorobenzoic AcidC₇H₄ClO₂Acid form; used in pharmaceuticals
Phthalic AnhydrideC₈H₄O₃Used in plasticizers; more complex structure
Acetic AnhydrideC₄H₆O₃Commonly used in organic synthesis; simpler
Benzoic AnhydrideC₇H₄O₃Similar reactivity but lacks chlorine substituents

Uniqueness: The presence of chlorine makes 4-chlorobenzoic anhydride particularly reactive compared to benzoic anhydride and provides distinct properties that are leveraged in various synthetic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Exact Mass

293.985

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

790-41-0

Wikipedia

4-Chlorobenzoic anhydride

Dates

Last modified: 08-15-2023

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